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Abstract

Mevidalen (LY-3154207) is an investigational, orally bioavailable small molecule that acts as a
selective positive allosteric modulator (PAM) of the dopamine D1 receptor. By enhancing the
affinity of endogenous dopamine for the D1 receptor, Mevidalen represents a novel therapeutic
approach for neurodegenerative disorders characterized by dopaminergic dysfunction,
including Lewy body dementia, Parkinson's disease, and potentially Alzheimer's disease. This
document provides a comprehensive technical overview of the neuroprotective properties of
Mevidalen, detailing its mechanism of action, summarizing key preclinical and clinical findings,
and outlining experimental protocols.

Introduction

Dopaminergic signaling, particularly through the D1 receptor, is crucial for motor control,
cognition, and wakefulness. In several neurodegenerative diseases, the progressive loss of
dopamine-producing neurons leads to a range of debilitating symptoms. While direct D1
receptor agonists have been explored, their utility has been hampered by issues such as poor
pharmacokinetic properties and the development of tolerance. Mevidalen, as a D1 receptor
PAM, offers a more nuanced approach by amplifying the physiological effects of remaining
dopamine, potentially offering a better therapeutic window and improved side-effect profile.[1]
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Mechanism of Action: D1 Receptor Positive
Allosteric Modulation

Mevidalen binds to a distinct allosteric site on the dopamine D1 receptor, which is a G-protein
coupled receptor (GPCR).[2] This binding induces a conformational change in the receptor that
increases its affinity for dopamine.[3] This potentiation of dopamine binding enhances the
downstream signaling cascade initiated by the D1 receptor.

The D1 receptor is primarily coupled to the Gas/olf G-protein.[4] Upon activation, the G-protein
stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
monophosphate (CAMP).[4] CAMP, in turn, activates protein kinase A (PKA).[4] A key substrate
of PKA in dopaminoceptive neurons is the phosphoprotein DARPP-32 (dopamine- and cAMP-
regulated phosphoprotein, 32 kDa).[4][5] Phosphorylation of DARPP-32 by PKA converts it into
a potent inhibitor of protein phosphatase-1 (PP-1).[5][6] The inhibition of PP-1 leads to an
increased phosphorylation state of various downstream targets, ultimately modulating neuronal
excitability and gene expression.[6][7]

Figure 1: Mevidalen's Mechanism of Action
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Figure 1: Mevidalen's Mechanism of Action

Preclinical Evidence
Wakefulness Studies in Humanized D1 Mice
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Preclinical investigations into the effects of Mevidalen have demonstrated its potential to

modulate states of arousal. In studies utilizing humanized D1 mice, oral administration of

Mevidalen led to a dose-dependent increase in wakefulness.

Fold Increase in Sleep Onset Latency (vs.
Dose (mg/kg, PO)

Vehicle)
20 5.5
60 15.2

These findings suggest that by enhancing dopamine D1 receptor signaling, Mevidalen can

promote wakefulness, a key translational biomarker for its central activity.[8]

Experimental Protocol: Mouse Sleep Deprivation and
Wakefulness Assay

Animal Model: Humanized D1 mice.

Housing: Mice are individually housed and acclimated to the recording chambers with a 12-
hour light/dark cycle.

Sleep Deprivation: Prior to drug administration, mice undergo a period of sleep deprivation to
increase sleep pressure.

Dosing: Mevidalen or vehicle is administered orally (PO) by gavage.

Data Acquisition: Electroencephalography (EEG) and electromyography (EMG) are used to
monitor sleep-wake states.

Endpoint: The primary endpoint is the latency to the first consolidated sleep bout following
treatment.

Clinical Development

Mevidalen has been evaluated in Phase | and Phase Il clinical trials for various

neurodegenerative conditions.
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Figure 2: Generalized Clinical Trial Workflow for Mevidalen
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Figure 2: Generalized Clinical Trial Workflow
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Phase | Studies in Healthy Volunteers

Phase | single-ascending-dose (SAD) and multiple-ascending-dose (MAD) studies in healthy
subjects demonstrated that Mevidalen has an acceptable safety and tolerability profile.[2][9]
The pharmacokinetics were found to be dose-proportional.[9] Central nervous system
penetration was confirmed by measuring Mevidalen concentrations in the cerebrospinal fluid.

[9]

Phase Il Study in Parkinson's Disease (NCT02562768)

A Phase Il study evaluated the safety, tolerability, and motor effects of Mevidalen in patients

with Parkinson's disease.[3]

Parameter Details
Study Design Randomized, placebo-controlled
Participants Patients with Parkinson's disease

Cohort 1: 75 mg Mevidalen once daily for 14
Treatment Arms daysCohort 2: Titration from 15 to 75 mg

Mevidalen over 14 daysPlacebo

- Mevidalen was well-tolerated with most
adverse events being mild.[3]- All patients
receiving Mevidalen showed improvement in the
Key Findings Movement Disorder Society-Unified Parkinson's
Disease Rating Scale (MDS-UPDRS) motor
examination sub-score on day 6 compared to

only some in the placebo group.[3]

Phase Il Study in Lewy Body Dementia (PRESENCE,
NCT03305809)

The PRESENCE study was a 12-week, randomized, placebo-controlled trial that assessed the
efficacy and safety of Mevidalen in patients with Lewy body dementia.[7][10]
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Parameter Details
Participants 344 patients with Lewy body dementia
Placebo10 mg Mevidalen30 mg Mevidalen75
Treatment Arms _
mg Mevidalen
Change from baseline on the Cognitive Drug
Primary Endpoint Research Continuity of Attention composite

score.

Alzheimer's Disease Assessment Scale-
Cognitive Subscale 13 (ADAS-cogl3)Movement
Disorder Society-Unified Parkinson's Disease
Rating Scale (MDS-UPDRS)AIlzheimer's
Disease Cooperative Study-Clinical Global
Impression of Change (ADCS-CGIC)

Secondary Endpoints

N Mevidalen did not meet the primary or
Cognitive Outcomes ] -
secondary endpoints for cognition.[7][10]

Significant, dose-dependent improvements in
Motor Outcomes the MDS-UPDRS total score were observed.[7]
[10]

The 30 mg and 75 mg doses of Mevidalen
Global Impression showed significant improvements in the ADCS-
CGIC scores compared to placebo.[7][10]

Increases in blood pressure and cardiovascular
Safety adverse events were most notable at the 75 mg
dose.[7]

Ongoing Phase Il Study in Alzheimer's Disease
(NCT06538116)

A Phase Il clinical trial is currently underway to evaluate the safety and efficacy of Mevidalen in
individuals with mild to moderate Alzheimer's disease.[5][6]
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Parameter Details

) Randomized, placebo-controlled, parallel
Study Design )
assignment

o Approximately 300 individuals with mild to
Participants ) )
moderate Alzheimer's disease

Duration Approximately 26 weeks

] To assess the safety and efficacy of Mevidalen
Primary Purpose i o i )
in alleviating symptoms of Alzheimer's disease.

- Gradual and progressive decline in memory for
> 6 months.- Mini-Mental State Examination
(MMSE) score of 13 to 24.- Evidence of

Inclusion Criteria

Alzheimer's pathology (e.g., plasma P-tau).

- Uncontrolled cardiovascular conditions.- Use
Exclusion Criteria of moderate or strong CYP3A4 inhibitors or

inducers.

Safety and Tolerability

Across clinical trials, Mevidalen has been generally well-tolerated at lower to mid doses.[3]
Common treatment-emergent adverse events include dizziness, nausea, headache, and
insomnia.[11] Dose-related increases in blood pressure and pulse rate have been observed,
particularly upon initiation of treatment, with a tendency to normalize with continued dosing at
lower to mid ranges.[3][11] In the PRESENCE study, the 75 mg dose was associated with a
higher incidence of cardiovascular serious adverse events, leading to its discontinuation in that
trial.[11][12]

Conclusion and Future Directions

Mevidalen's novel mechanism as a dopamine D1 receptor positive allosteric modulator
presents a promising new strategy for the treatment of neurodegenerative diseases. While it
has not demonstrated efficacy in improving cognition in Lewy body dementia, the consistent
signal of improved motor function in both Parkinson's disease and Lewy body dementia
patients warrants further investigation. The ongoing Phase I trial in Alzheimer's disease will
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provide valuable insights into its potential in this patient population. Future research should

focus on optimizing the therapeutic dose to balance efficacy with cardiovascular safety. The

neuroprotective properties of long-term D1 receptor modulation with Mevidalen also represent

an important area for future preclinical and clinical investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [Unveiling the Neuroprotective Potential of Mevidalen: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608738#investigating-the-neuroprotective-properties-
of-mevidalen]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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